molecular formula C12H21NO3 B3327991 tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate CAS No. 406212-49-5

tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate

Cat. No.: B3327991
CAS No.: 406212-49-5
M. Wt: 227.3 g/mol
InChI Key: GFIQXPZTOFYEMI-UHFFFAOYSA-N
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Description

tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is a piperidine derivative, characterized by the presence of a formyl group and a tert-butyl ester group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate can be achieved through multiple synthetic routes. One common method involves the reaction of 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid with 2,6-dimethylpyridine and dichloronickel (II) in the presence of zinc and dimethyl dicarbonate in ethyl acetate under an inert atmosphere . This reaction is followed by the addition of diphenylsilane in ethyl acetate at 75°C for 16 hours .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The formyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products:

    Oxidation: The major product is tert-butyl 3-carboxy-3-methylpiperidine-1-carboxylate.

    Reduction: The major product is tert-butyl 3-hydroxymethyl-3-methylpiperidine-1-carboxylate.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a building block for the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, leading to the formation of various intermediates. These intermediates can then participate in further chemical transformations, affecting biological pathways and molecular targets .

Comparison with Similar Compounds

  • tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
  • tert-Butyl 3-carboxy-3-methylpiperidine-1-carboxylate
  • tert-Butyl 3-amino-3-methylpiperidine-1-carboxylate

Comparison: tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. The formyl group allows for specific chemical transformations, such as oxidation and reduction, which are not possible with the hydroxyl, carboxyl, or amino derivatives .

Properties

IUPAC Name

tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-5-6-12(4,8-13)9-14/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIQXPZTOFYEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701188797
Record name 1,1-Dimethylethyl 3-formyl-3-methyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406212-49-5
Record name 1,1-Dimethylethyl 3-formyl-3-methyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406212-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-formyl-3-methyl-1-piperidinecarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID701188797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate
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Synthesis routes and methods

Procedure details

To an ice water cooled solution of tert-butyl 3-(hydroxymethyl)-3-methyl-1-piperidinecarboxylate (1.5 g, 6.6 mmol) in CH2Cl2 were added DMSO (7.1 g, 91.6 mmol), Et3N (5.5 mL, 39.8 mmol), and sulfur trioxide-Pyridine complex (3.1 g, 19.9 mmol) successively. The mixture was stirred at room temperature for 1 hr. The reaction mixture was diluted with ether, purified by column chromatography on silica gel (hexane:ethyl acetate, 5:1-4:1) to give tert-butyl 3-formyl-3-methyl-1-piperidinecarboxylate as a colorless oil form (1.3 g, yield; 86%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate
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tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate
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tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate
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tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate

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